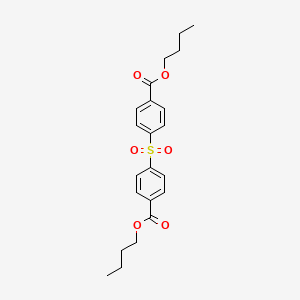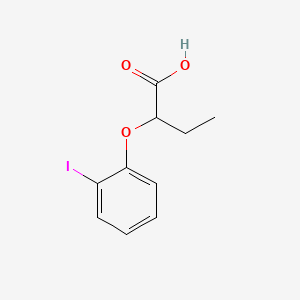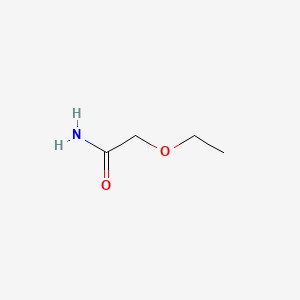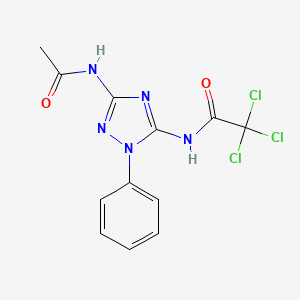
Benzoic acid, 4,4'-sulfonylbis-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is an organic compound with the molecular formula C20H26O6S. It is a derivative of benzoic acid where two benzoic acid molecules are linked by a sulfonyl group and esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester typically involves the esterification of 4,4’-sulfonylbisbenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,4’-sulfonylbisbenzoic acid and butanol.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation.
Major Products
Hydrolysis: 4,4’-sulfonylbisbenzoic acid and butanol.
Reduction: Corresponding sulfide derivative.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester largely depends on its chemical structure. The ester bonds can be hydrolyzed in biological systems to release the active 4,4’-sulfonylbisbenzoic acid, which can interact with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester: Similar structure but with methyl esters instead of butyl esters.
4,4’-Sulfonylbisbenzoic acid: The parent acid without esterification.
Dimethyl 4,4’-sulfonyldibenzoate: Another ester derivative with methyl groups.
Uniqueness
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is unique due to its butyl ester groups, which can influence its solubility, reactivity, and potential applications compared to its methyl ester counterparts. The longer alkyl chains in the butyl ester can also affect the compound’s physical properties, such as melting point and boiling point.
Propiedades
Número CAS |
3971-35-5 |
|---|---|
Fórmula molecular |
C22H26O6S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
butyl 4-(4-butoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O6S/c1-3-5-15-27-21(23)17-7-11-19(12-8-17)29(25,26)20-13-9-18(10-14-20)22(24)28-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
DMHQQKCWHVVMKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)


![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)

![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)

![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

